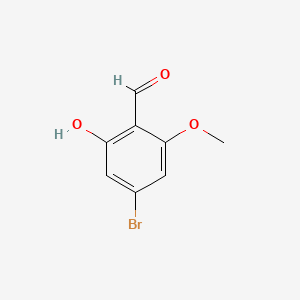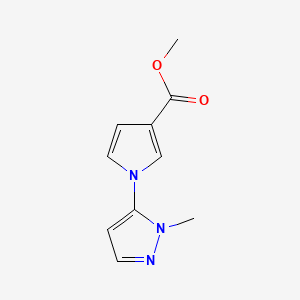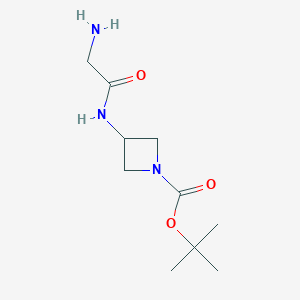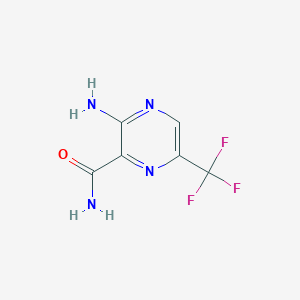
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by its unique structure, which includes an amino group at the 3-position, a trifluoromethyl group at the 6-position, and a carboxamide group at the 2-position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . The key intermediate ester is then subjected to further reactions to introduce the amino group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, trifluoromethylation, and amination, followed by purification techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazine ring.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against various diseases, including tuberculosis.
Industry: Utilized in the development of novel fungicides and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, it inhibits the mitochondrial succinate dehydrogenase complex, disrupting the energy production in fungal cells . This inhibition leads to the death of the fungal cells, making it an effective fungicidal agent .
Comparación Con Compuestos Similares
Pyraziflumid: A fungicide with a similar structure, containing the 3-(trifluoromethyl)pyrazine-2-carboxamide group.
Penthiopyrad: Another succinate dehydrogenase inhibitor fungicide with a related chemical structure.
Uniqueness: 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H5F3N4O |
|---|---|
Peso molecular |
206.13 g/mol |
Nombre IUPAC |
3-amino-6-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)2-1-12-4(10)3(13-2)5(11)14/h1H,(H2,10,12)(H2,11,14) |
Clave InChI |
MHBZGKFJMRITHV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)N)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



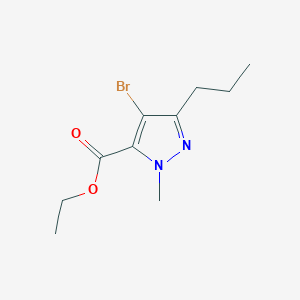

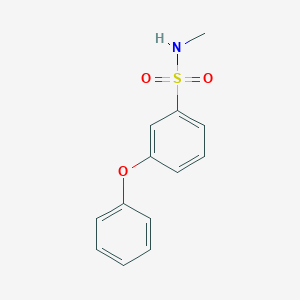
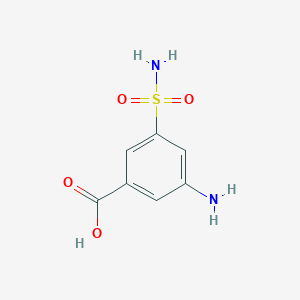
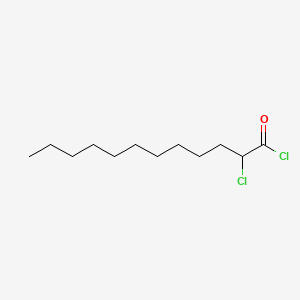
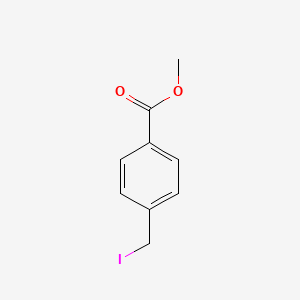
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)


